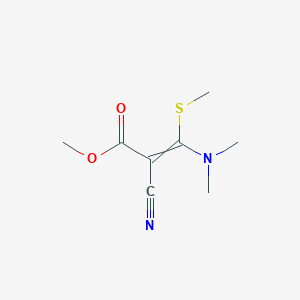
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions The reaction conditions often include the use of bromine in chloroform for bromination and subsequent reactions to introduce the stibosooxy group .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and stibosooxy groups enhances its binding affinity to these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar in structure but lacks the stibosooxy group.
7-Bromo-8-hydroxyquinoline: Another brominated quinoline derivative with different functional groups.
8-Bromo-2,3-dihydro-4(1H)-quinolinone: A quinoline derivative with a different substitution pattern.
Uniqueness
Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
35592-47-3 |
|---|---|
Molekularformel |
C10H6Br2NO2Sb |
Molekulargewicht |
453.73 g/mol |
IUPAC-Name |
(5,7-dibromo-6-methylquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C10H7Br2NO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1 |
InChI-Schlüssel |
OGSOHJDEDWBPBZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C2=C(C(=C1Br)O[Sb]=O)N=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



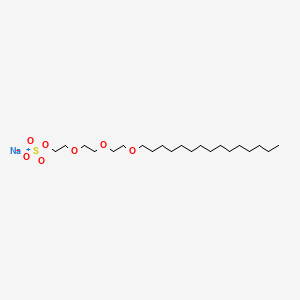
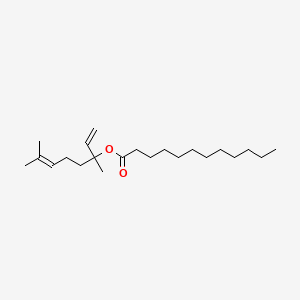
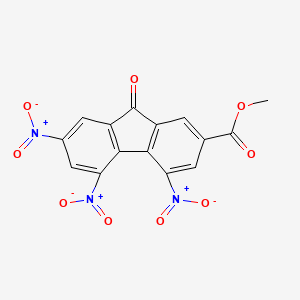
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

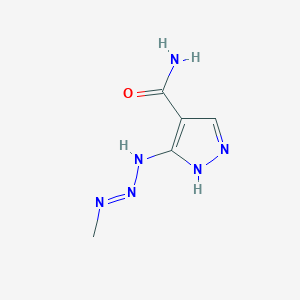

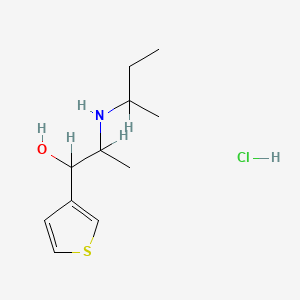
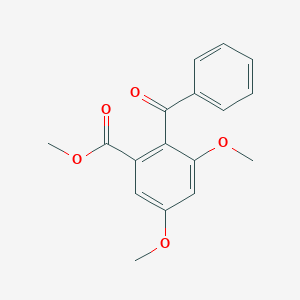
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
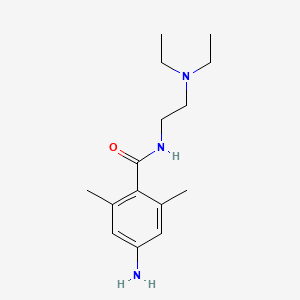
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
